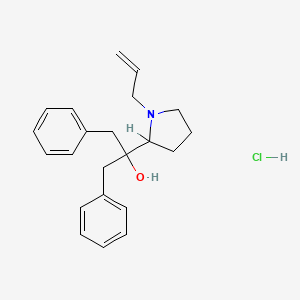
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is a chemical compound with a complex structure, featuring an allyl group, two benzyl groups, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with allyl bromide, followed by the introduction of benzyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate product to obtain the desired compound, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the allyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-2-benzylpyrrolidine: Similar structure but lacks the additional benzyl group.
1-Benzyl-2-pyrrolidinemethanol: Similar structure but lacks the allyl group.
2-Benzylpyrrolidine: Lacks both the allyl and additional benzyl groups.
Uniqueness
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is unique due to its combination of allyl and benzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
79820-11-4 |
|---|---|
Formule moléculaire |
C22H28ClNO |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
1,3-diphenyl-2-(1-prop-2-enylpyrrolidin-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c1-2-15-23-16-9-14-21(23)22(24,17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20;/h2-8,10-13,21,24H,1,9,14-18H2;1H |
Clé InChI |
VCLDPVAHQKSIPU-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


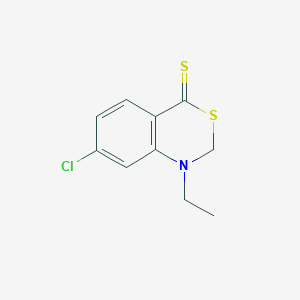
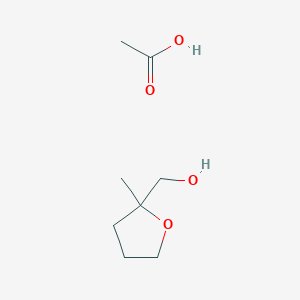
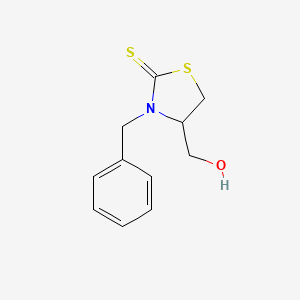
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

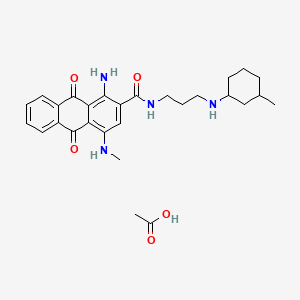
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

